tert-butyl N-(2-bromoethoxy)carbamate
Description
Contextualization of N-Carbamates as Versatile Protecting Groups and Synthetic Building Blocks
N-Carbamates, organic compounds bearing the R₂NC(O)OR' functional group, are most renowned for their role as protecting groups for amines. wikipedia.org The temporary masking of a reactive amine group as a carbamate (B1207046) allows other chemical transformations to be performed on the molecule without unintended side reactions at the nitrogen atom. chemicke-listy.cz The tert-butyloxycarbonyl (Boc) group is a quintessential example, prized for its ease of installation and its selective removal under acidic conditions, which leaves base-sensitive functionalities intact. acs.orgresearchgate.net This strategy is a cornerstone of solid-phase peptide synthesis (SPPS), where the sequential addition of amino acids requires precise control over reactivity. sigmaaldrich.comthieme-connect.com
Beyond their role in protection, N-carbamates are increasingly recognized as versatile synthetic building blocks. researchgate.netresearchgate.net The carbamate moiety can influence the stereochemical outcome of reactions, act as a directing group, and participate in various C-C and C-N bond-forming reactions. acs.org Their inherent stability, coupled with their ability to modulate properties like cell membrane permeability, makes them a common structural motif in medicinal chemistry and drug design. researchgate.netacs.org Carbamates are integral components of numerous approved therapeutic agents and are used to create prodrugs with enhanced stability and bioavailability. researchgate.netacs.org The ability to synthesize carbamates from accessible starting materials, including the use of carbon dioxide as a C1 building block, further highlights their importance as key intermediates in sustainable and efficient synthetic methodologies. sigmaaldrich.comyoutube.com
Significance of 2-Haloethoxy Moieties as Key Functionalities for Diversification and Cyclization Strategies
The 2-haloethoxy group, particularly the 2-bromoethoxy moiety, represents a powerful and reactive handle in organic synthesis. This functionality combines the structural features of an ether with a reactive alkyl halide, providing a site for a multitude of chemical transformations. The presence of the bromine atom, a good leaving group, makes these compounds excellent substrates for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of new functional groups, enabling rapid diversification of a molecular scaffold.
A particularly important application of the 2-haloethoxy moiety is in intramolecular cyclization reactions. youtube.com When a nucleophile is present elsewhere in the same molecule, a ring-forming reaction can occur where the nucleophile attacks the carbon bearing the halogen, displacing it to form a new cyclic ether. youtube.comrsc.org This strategy is a fundamental approach for the synthesis of various heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. The length and flexibility of the ethoxy tether can be precisely controlled to favor the formation of specific ring sizes, offering a high degree of predictability and control in the construction of complex cyclic systems. sigmaaldrich.com For instance, Brønsted acid-catalyzed intramolecular cyclizations of molecules containing analogous functionalities have been shown to produce substituted dehydro-piperidines and benzofurans. chemicalbook.com
Positioning of tert-butyl N-(2-bromoethoxy)carbamate within the Landscape of Advanced Organic Synthesis
This compound, which incorporates both the N-Boc protecting group and the 2-bromoethoxy functionality, is a bifunctional building block of significant utility in advanced organic synthesis. google.com This compound is a valuable intermediate, for example, in the synthesis of nitric oxide (NO) synthase inhibitors. nih.gov Its structure allows for a dual mode of reactivity: the N-Boc group provides protection for the amino functionality, while the bromoethyl group serves as an electrophilic site for nucleophilic attack or as a precursor for further functionalization.
The synthesis of this compound is typically achieved by the reaction of 2-bromoethylamine (B90993) or its hydrobromide salt with di-tert-butyl dicarbonate (B1257347), an agent used to introduce the Boc group. nih.gov This process has been optimized to be a safe and efficient, high-yield procedure that produces the compound as an easy-to-handle crystalline solid. nih.gov
This reagent is a prime example of a molecular tool designed for efficiency and modularity. It allows for the introduction of a protected aminoethoxy unit into a target molecule. Following its incorporation, the bromine can be displaced to build a more complex structure, and the Boc group can be removed at a later stage to reveal the primary amine for further reactions. This strategic combination of a stable protecting group and a reactive functional handle in a single, readily available molecule positions this compound as a valuable asset for the construction of complex nitrogen-containing compounds and for the generation of molecular diversity in medicinal chemistry and materials science. google.com
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄BrNO₂ | |
| Molecular Weight | 224.1 g/mol | |
| Melting Point | 30-32 °C | google.com |
| Appearance | Low Melting Off-White Solid | Pharmaffiliates |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758) and Ethyl Acetate | google.com |
Properties
CAS No. |
606143-96-8 |
|---|---|
Molecular Formula |
C7H14BrNO3 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N 2 Bromoethoxy Carbamate
Precursor Chemistry and Synthetic Pathways
The choice of synthetic pathway is often dictated by the availability and reactivity of starting materials. The two principal strategies involve starting from either a bromoethanol-derived structure or a tert-butyl carbamate (B1207046) precursor.
A logical synthetic approach begins with 2-bromoethanol (B42945), modifying it to introduce the required hydroxylamine (B1172632) functionality before protection. This pathway involves two main steps:
Formation of O-(2-bromoethyl)hydroxylamine: The synthesis of the core structure can be achieved through the reaction of 2-bromoethanol with hydroxylamine. More commonly, the precursor O-(2-bromoethyl)hydroxylamine is synthesized and isolated as its hydrobromide or hydrochloride salt for enhanced stability. This salt serves as a stable and reliable starting material for the subsequent protection step.
Boc Protection: The resulting O-(2-bromoethyl)hydroxylamine or its salt is then reacted with a tert-butoxycarbonylating agent to yield the final product. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and deprotonate the starting salt. This N-protection step is analogous to procedures used for similar hydroxylamine derivatives. researchgate.net
| Pathway 1: From Bromoethanol Derivatives | |
| Step | Description |
| 1 | Synthesis of O-(2-bromoethyl)hydroxylamine salt from 2-bromoethanol and hydroxylamine. |
| 2 | N-protection of O-(2-bromoethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc₂O). |
| Key Reagents | 2-Bromoethanol, Hydroxylamine, Di-tert-butyl dicarbonate, Base (e.g., Triethylamine, Sodium Hydroxide). |
An alternative strategy starts with a pre-formed Boc-protected hydroxylamine, followed by alkylation with a 2-bromoethyl group.
The key precursor for this route is tert-butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine. sigmaaldrich.com This stable, commercially available solid can be O-alkylated to introduce the desired bromoethoxy side chain. The general method involves the O-alkylation of tert-butyl N-hydroxycarbamate with a suitable 2-bromoethylating agent, such as 1,2-dibromoethane (B42909) or 2-bromoethyl methanesulfonate. organic-chemistry.org This reaction proceeds via a standard Williamson ether synthesis (Sₙ2) mechanism, where the N-hydroxycarbamate, activated by a base, acts as a nucleophile.
| Pathway 2: From tert-Butyl Carbamate Precursors | |
| Precursor | tert-Butyl N-hydroxycarbamate (N-Boc-hydroxylamine). |
| Reaction | O-alkylation with a 2-bromoethylating agent (e.g., 1,2-dibromoethane). |
| Mechanism | Sₙ2 Nucleophilic Substitution. |
| Key Reagents | tert-Butyl N-hydroxycarbamate, 1,2-dibromoethane, Base (e.g., Sodium hydride, Potassium carbonate). |
An important consideration in the synthesis of tert-butyl N-(2-bromoethoxy)carbamate is the potential for a competing intramolecular cyclization reaction. Under basic conditions, the nucleophilic nitrogen can displace the bromine atom to form a cyclic product, N-Boc-1,2-oxazetidine. researchgate.net Therefore, synthetic routes must be designed to favor the intermolecular reaction over this intramolecular pathway.
One described procedure that generates the related N-Nosyl-1,2-oxazetidine involves treating N-Nosyl-O-bromoethyl hydroxylamine with a base like sodium hydride (NaH). researchgate.net By analogy, treating this compound with a strong base could also lead to cyclization. This suggests that the target compound itself can be a precursor to the cyclic oxazetidine. Consequently, any synthesis must carefully manage the basicity of the reaction medium to prevent this unwanted side reaction.
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, temperature control, and the potential use of catalysts.
For the synthesis pathway involving O-alkylation of tert-butyl N-hydroxycarbamate (an Sₙ2 reaction), the choice of solvent is critical. Polar aprotic solvents, such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), are generally preferred. These solvents can effectively solvate the cation of the base used (e.g., Na⁺ or K⁺) without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.
Temperature control is crucial for managing the reaction rate and minimizing side reactions.
Low Temperatures: Performing the alkylation at lower temperatures can help control the exothermic nature of the reaction and improve selectivity, reducing the likelihood of elimination byproducts or the intramolecular cyclization to N-Boc-1,2-oxazetidine. researchgate.net
Higher Temperatures: While higher temperatures can increase the reaction rate, they can also promote the undesired cyclization or decomposition of the product.
Boc-Protection Catalysis: For the N-protection step, various catalysts can be employed to improve efficiency. Iodine has been shown to be an effective catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org Similarly, 1-alkyl-3-methylimidazolium-based ionic liquids can catalyze the reaction by activating the Boc₂O reagent. organic-chemistry.org
Phase-Transfer Catalysis: In the O-alkylation pathway, if a two-phase system (e.g., a solid base in an organic solvent) is used, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt could potentially enhance the reaction rate by transporting the anionic nucleophile into the organic phase.
Palladium Catalysis Analogy: While not directly applicable to O-alkylation with bromo-reagents, palladium catalysts are effectively used for the analogous O-arylation of hydroxylamine equivalents, highlighting the potential for metal-catalyzed approaches in N-O bond functionalization. organic-chemistry.org
Green Chemistry Principles in Synthetic Protocol Development
The development of synthetic protocols for any chemical compound, including this compound, should ideally incorporate the principles of green chemistry to minimize environmental impact. rsc.org The proposed synthesis offers several opportunities to apply these principles.
The use of di-tert-butyl dicarbonate as a protecting agent is generally considered a greener alternative to other more hazardous reagents. organic-chemistry.org Furthermore, the selection of solvents plays a crucial role in the environmental footprint of a synthesis. While dichloromethane (B109758) is effective, exploring greener solvent alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could significantly improve the sustainability of the process.
The direct synthesis of carbamates from amines, CO₂, and alcohols is an area of active research in green chemistry, aiming to replace toxic reagents like phosgene. scispace.com While not directly applicable to the proposed multi-step synthesis of the target compound, these methodologies highlight the ongoing efforts to develop more environmentally benign routes to carbamates in general. scispace.com
Stereochemical Considerations in Precursor Synthesis
The structure of this compound itself is achiral. However, the synthesis of chiral derivatives, which could be valuable as building blocks in asymmetric synthesis, necessitates careful consideration of stereochemistry. If a chiral precursor, such as an enantiomerically pure 2-aminoethanol derivative, were used as the starting material, the stereochemical integrity would need to be maintained throughout the synthetic sequence.
The key steps where stereochemistry could be affected are the activation of the hydroxyl group and the subsequent nucleophilic substitution. The conversion of the alcohol to a mesylate or tosylate typically proceeds with retention of configuration at the stereocenter. The subsequent Sₙ2 reaction with a bromide ion will occur with inversion of configuration at the carbon bearing the leaving group.
Therefore, to obtain a specific enantiomer of a chiral derivative of this compound, the stereochemistry of the starting chiral amino alcohol must be chosen accordingly. The stereoselective synthesis of chiral amino alcohols is a well-developed field, with numerous methods available, including enzymatic resolutions and asymmetric synthesis. acs.orgnih.gov
The use of chiral auxiliaries or catalysts in the synthesis of precursors can also be employed to control the stereochemical outcome. ethz.ch For instance, the asymmetric reduction of a suitable keto-amine precursor could provide access to enantiomerically enriched amino alcohols.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl N 2 Bromoethoxy Carbamate
Elimination Reactions to Form Unsaturated Intermediates
In the presence of a strong base, tert-butyl N-(2-bromoethoxy)carbamate can undergo an elimination reaction, specifically a β-elimination, to form an unsaturated product. This reaction pathway competes with the SN2 substitution, with the outcome often being influenced by the nature of the base and the reaction conditions. byjus.com
The β-elimination reaction, also known as dehydrohalogenation, involves the removal of the bromine atom from the α-carbon and a proton from the adjacent β-carbon. organicmystery.com In this compound, the β-carbon is the one attached to the ether oxygen. A strong base, particularly a sterically hindered one like potassium tert-butoxide, abstracts a β-proton. Simultaneously, the electron pair from the C-H bond moves to form a new pi bond between the α and β carbons, and the bromide ion departs.
The product of this elimination is tert-butyl N-(vinyloxy)carbamate, an enol ether derivative. Strong, bulky bases favor elimination over substitution because their size makes it difficult for them to act as nucleophiles and attack the sterically accessible but electronically shielded carbon atom, while the protons on the periphery of the molecule remain accessible. lumenlearning.com Higher temperatures also tend to favor elimination reactions.
The principles of regioselectivity and stereoselectivity are crucial for predicting the outcomes of many elimination reactions. wizeprep.com
Regioselectivity addresses the formation of a specific constitutional isomer when multiple non-equivalent β-protons are available for abstraction. chemistrysteps.comlibretexts.org In the case of this compound, the two protons on the β-carbon are chemically equivalent. Therefore, their removal leads to the formation of only one possible alkene product, tert-butyl N-(vinyloxy)carbamate. As a result, regioselectivity is not a factor in the elimination of this specific compound.
Stereoselectivity concerns the preferential formation of one stereoisomer (e.g., E versus Z) over another. chemistrysteps.com This is relevant when the resulting double bond can exhibit geometric isomerism. The product formed from the parent compound has a terminal double bond, which cannot exist as E/Z isomers. Consequently, stereoselectivity is also not a consideration for the elimination of unsubstituted this compound.
However, if the bromoethoxy moiety were substituted at the α or β carbons, these selectivity issues would become critical. For an E2 reaction to occur, the abstracted β-proton and the bromide leaving group must adopt an anti-periplanar conformation in the transition state. youtube.comlibretexts.orgpsiberg.com The stereochemistry of the starting material would then dictate the stereochemistry (E or Z) of the resulting alkene, making the reaction stereospecific. khanacademy.org
Computational Insights into Transition States of Elimination
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of reactions involving this compound and related structures. These theoretical investigations provide valuable insights into the transition state geometries and activation energies associated with elimination reactions.
While specific computational studies on the elimination reactions of this compound are not extensively detailed in the public domain, the principles can be inferred from studies on similar halo-alkoxy carbamate (B1207046) systems. For instance, computational analyses of related compounds often explore the competition between SN2 and E2 reaction pathways. The nature of the base, the solvent, and the substitution pattern of the substrate are critical factors influencing which pathway is favored.
In the context of an elimination reaction involving this compound, computational models would likely be used to:
Model the geometry of the transition state: This would involve determining the bond lengths and angles of the atoms involved in the rate-determining step. For an E2 mechanism, this would typically feature an anti-periplanar arrangement of the abstracted proton and the leaving bromide group.
Calculate the activation energy (ΔG‡): This provides a quantitative measure of the energy barrier for the reaction. A lower activation energy indicates a faster reaction rate.
Investigate the influence of the base: The strength and steric bulk of the base would be modeled to understand its role in proton abstraction and its interaction with the substrate.
Analyze the role of the solvent: Implicit or explicit solvent models can be used to understand how the solvent stabilizes the transition state and influences the reaction energetics.
These computational insights are crucial for rationalizing experimental observations and for designing more efficient synthetic protocols.
Transformations of the N-Carbamate Functional Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, often mild, conditions.
The removal of the Boc group from this compound is a key transformation, enabling the liberation of the primary amine for further functionalization. Several methodologies can be employed for this deprotection.
Commonly, acidic conditions are used to cleave the Boc group. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are highly effective. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene (B52900) and carbon dioxide.
| Reagent | Conditions | Comments |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | A common and effective method for Boc deprotection. |
| Hydrochloric acid (HCl) | In a protic solvent like methanol (B129727) or dioxane | Another standard acidic condition for Boc removal. |
More recently, novel deprotection methods have been developed to offer milder alternatives, which can be particularly useful for substrates with sensitive functional groups. For example, a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) in the presence of a base has been reported for various carbamates. nih.govorganic-chemistry.org This method has been shown to be effective for a range of carbamate-protected amines, providing an alternative to traditional strong acid or hydrogenolysis conditions. nih.govorganic-chemistry.org
Once the Boc group is removed to yield the corresponding primary amine, the nitrogen atom is available for a wide array of derivatization and functionalization reactions. These transformations are fundamental in synthetic organic chemistry for building more complex molecules.
Examples of further functionalization include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.
These reactions allow for the introduction of a diverse range of functional groups, enabling the synthesis of a vast number of target molecules with specific properties and biological activities.
Cleavage and Modification of the Ether Linkage
The ether linkage in this compound is generally stable under many reaction conditions. However, under specific and often harsh conditions, this bond can be cleaved. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are typically required to cleave ether bonds. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
Modification of the ether linkage without cleavage is less common but could potentially involve reactions at the adjacent carbon atoms, provided they are activated. However, the primary reactivity of the molecule is typically centered at the carbamate and the bromo- functionalities.
Reaction Kinetics and Thermodynamic Analyses
A thorough understanding of the reaction kinetics and thermodynamics of this compound is essential for optimizing reaction conditions and for scaling up synthetic processes.
Reaction Kinetics: Kinetic studies would involve measuring the rate of reaction under various conditions, such as different temperatures, concentrations of reactants, and catalysts. This data allows for the determination of the rate law, the rate constant, and the activation energy of the reaction. For instance, in a substitution or elimination reaction, monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy would provide the necessary data for kinetic analysis.
Thermodynamic Analyses: Thermodynamic studies focus on the energy changes that occur during a reaction. Key parameters include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. These values determine the spontaneity and position of the equilibrium of a reaction. Computational methods can be employed to estimate these thermodynamic parameters, providing insights into the feasibility and energy profile of a reaction pathway.
Studies on Reaction Mechanisms Utilizing Isotopic Labeling and Advanced Analytical Techniques
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing an atom in this compound with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the fate of that atom can be traced throughout the reaction. This can provide definitive evidence for bond-making and bond-breaking steps. For example, in an elimination reaction, a deuterium (B1214612) kinetic isotope effect (KIE) study could confirm whether the C-H bond is broken in the rate-determining step.
Advanced analytical techniques are crucial for monitoring these reactions and for characterizing the products and intermediates. Such techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and other nuclei NMR can provide detailed structural information about the reactants, products, and any stable intermediates. 2D NMR techniques can reveal through-bond and through-space correlations.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the exact mass of molecules, confirming their elemental composition. MS can also be used to identify intermediates and fragmentation patterns.
In-situ Reaction Monitoring: Techniques like ReactIR (in-situ FTIR) and Raman spectroscopy can monitor the concentration of species in real-time as the reaction proceeds, providing valuable kinetic data and insights into the reaction mechanism.
While specific isotopic labeling studies on this compound are not widely published, the application of these methods is a standard approach in mechanistic organic chemistry to gain a deeper understanding of reaction pathways. nih.gov
Strategic Applications of Tert Butyl N 2 Bromoethoxy Carbamate in Advanced Organic Synthesis
Building Block for Nitrogen-Containing Heterocyclic Systems
The structure of tert-butyl N-(2-bromoethoxy)carbamate makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems. The presence of a nucleophilic nitrogen atom (after deprotection) and an electrophilic carbon atom attached to the bromine allows for intramolecular cyclization reactions, leading to the formation of stable ring structures.
Synthesis of Oxazolidinones and Morpholines
While direct synthesis of oxazolidinones from this compound is not extensively documented, the general strategy for oxazolidinone synthesis often involves the intramolecular cyclization of carbamate (B1207046) derivatives. For instance, the cyclization of glycidyl (B131873) carbamates, catalyzed by amines, is a known method for producing 4-hydroxymethyl 2-oxazolidinones. nii.ac.jp This suggests a potential pathway where the bromo group of this compound is first converted to a hydroxyl group, followed by an intramolecular cyclization to yield the corresponding N-Boc-oxazolidinone. The synthesis of oxazolidinones from epoxides and carbamates using binary Mg/Fe oxides as catalysts has also been reported, highlighting the feasibility of such cyclizations under optimized conditions. nih.gov
Similarly, the synthesis of morpholine (B109124) derivatives can be envisioned. Although direct cyclization of this compound to form N-Boc-morpholine is not a commonly cited application, the reaction of morpholine with chloroacetyl chloride to form an intermediate, which is then reacted with various nucleophiles, is a known method for creating morpholine derivatives. nih.gov A plausible synthetic route could involve the initial reaction of this compound with a suitable nucleophile to replace the bromine, followed by deprotection of the Boc group and subsequent intramolecular cyclization to form the morpholine ring. The synthesis of morpholine building blocks from chiral pool materials underscores the importance of this heterocyclic scaffold in medicinal chemistry. unimi.it
Precursor for Aziridines and Other Three-Membered Heterocycles
The formation of aziridines, three-membered nitrogen-containing heterocycles, can be achieved through intramolecular cyclization of haloamines. While direct synthesis from this compound is not explicitly detailed in readily available literature, the underlying principle of intramolecular substitution suggests its potential as a precursor. The process would involve an intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the bromine atom, leading to the formation of the strained three-membered ring. The synthesis of tert-butyl aziridine-2-carboxylate (B8329488) is a known process, indicating that Boc-protected aziridines are stable and synthetically accessible intermediates. nih.gov The extrusive alkylation of carbamates has also been shown to produce N-alkylated aziridines through ring contraction of larger cyclic carbamates. nih.gov
Formation of Larger Cyclic Structures via Ring-Closing Reactions
Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of macrocycles, which are prevalent in many biologically active natural products. drughunter.comnih.gov This reaction typically involves the intramolecular reaction of a diene catalyzed by a ruthenium complex. To utilize this compound in RCM, it would first need to be functionalized with two terminal alkene moieties. For example, the nitrogen atom could be deprotected and then di-allylated. Subsequent RCM of the resulting diallylamine (B93489) derivative would lead to the formation of a nitrogen-containing macrocycle. The synthesis of various unsaturated rings, including those of 5- to 30-membered sizes, has been demonstrated using RCM. bldpharm.com The synthesis of novel steroidal macrocycles using RCM further highlights the broad applicability of this methodology. researchgate.net
Precursor to Functionalized Amines, Amino Alcohols, and Amino Ethers
The reactivity of the bromo group in this compound makes it an excellent electrophile for the introduction of a protected aminoethoxy moiety onto various nucleophiles.
This compound serves as a valuable reagent for the alkylation of amines . Primary and secondary amines can readily displace the bromide to form the corresponding N-substituted derivatives. masterorganicchemistry.com This reaction provides a straightforward method for introducing a flexible two-carbon spacer with a protected primary amine, which can be deprotected in a subsequent step for further functionalization.
The synthesis of amino alcohols can be envisioned through the reaction of this compound with a suitable oxygen nucleophile that can be later converted to a hydroxyl group, or by using a reagent that acts as a hydroxide (B78521) equivalent. While direct conversion is not commonly reported, the synthesis of chiral amino alcohols is a significant area of research, with methods involving the asymmetric reductive amination of α-hydroxy ketones. researchgate.net The use of carbamate addition to meso-epoxides is another established method for generating protected trans-1,2-amino alcohols. nih.gov
Similarly, amino ethers can be prepared by the reaction of this compound with alkoxides. The alkoxide would displace the bromide via a Williamson ether synthesis-type reaction, yielding an ether linkage. This approach allows for the incorporation of a protected aminoethoxy group into molecules containing an alcohol functionality. The synthesis of tert-alkoxy)amines through the reaction of tertiary alcohols with N-hydroxyphthalimide provides an alternative route to related structures. researchgate.net
Role in Complex Molecule and Natural Product Total Synthesis
The utility of this compound as a versatile building block extends to the total synthesis of complex molecules and natural products. One notable application is its use as a reaction intermediate in the synthesis of inhibitors for nitric oxide (NO) synthase. google.com The ability to introduce a protected aminoethoxy group is crucial for constructing the final target molecule.
Furthermore, carbamate-linked derivatives of natural products have been synthesized to improve their properties, such as water solubility. For example, novel water-soluble derivatives of the anticancer drug camptothecin (B557342) were synthesized by linking the phenolic hydroxyl group with diamines through a monocarbamate linkage. nih.gov While not a direct use of this compound, this highlights the importance of carbamate chemistry in modifying complex natural products.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to molecular complexity. While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions has not been extensively reported, its bifunctional nature makes it a potential candidate for such transformations. For instance, after conversion of the bromo group to a functional group suitable for an MCR (e.g., an aldehyde or isocyanide), the molecule could be integrated into these powerful synthetic strategies.
Cascade reactions, which involve two or more sequential transformations in a single pot without the isolation of intermediates, represent another area where this compound could be strategically employed. A potential cascade could involve an initial intermolecular reaction at the bromide, followed by an intramolecular cyclization involving the carbamate nitrogen. A reported cascade synthesis of 5-(hydroxymethyl)oxazolidin-2-one (B1589877) involves the ring-opening of an epoxide with tert-butyl carbonate, followed by intramolecular cyclization, demonstrating the potential for such sequential reactions involving carbamate functionalities. nih.gov
Potential in Polymer Chemistry and Materials Science as a Monomer or Functional Scaffold
The unique bifunctional nature of this compound, which combines a reactive alkyl bromide with a protected amine, makes it a valuable building block in advanced polymer chemistry and materials science. While not a conventional monomer in the sense of possessing a vinyl or other polymerizable double bond, its true potential lies in its strategic use as a functional initiator and a versatile scaffold for creating complex polymer architectures with precisely engineered properties.
The molecule's utility stems from its two key functional groups: the terminal bromine atom and the tert-butoxycarbonyl (Boc)-protected amine. The bromine atom can act as an initiation site for controlled/living radical polymerization techniques, while the protected amine provides a latent functional handle that can be revealed and modified in a subsequent step. This dual functionality allows for the synthesis of well-defined polymers with tailored side-chain or end-group functionalities.
Role as an Initiator in Controlled Radical Polymerization
The primary application of this compound in polymer synthesis is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique that enables the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. cmu.edu The carbon-bromine bond in the molecule is sufficiently labile to be reversibly activated by a transition-metal catalyst (typically copper-based), generating a radical that initiates the polymerization of a wide range of monomers.
Using this molecule as an ATRP initiator allows for the direct installation of a Boc-protected amine at one end of the polymer chain (the α-terminus). This "end-functional" polymer serves as a crucial intermediate for further macromolecular engineering.
Creation of Functional Scaffolds and Advanced Architectures
The true versatility of this compound is realized when it is used to create functional polymeric scaffolds. This can be achieved through "grafting from" techniques or by leveraging the latent amine functionality after polymerization.
Grafting From Polymerizations: The molecule can be anchored to a surface or a pre-existing polymer backbone via a suitable coupling reaction. The exposed bromo- group then serves as a site to initiate the growth of polymer chains directly from the substrate. This "grafting from" approach is a cornerstone for creating:
Polymer Brushes: Dense layers of polymers grafted onto a surface, which can dramatically alter surface properties like wettability, biocompatibility, and adhesion.
Graft Copolymers: A polymer architecture consisting of a main chain with distinct polymeric side chains. acs.org This is achieved by initiating the growth of new polymers from a backbone that has been functionalized with initiator sites derived from this compound.
Post-Polymerization Modification: After a polymer has been synthesized using the carbamate as an initiator, the Boc-protecting group can be easily removed under mild acidic conditions to expose a primary amine. This primary amine is a highly versatile functional group that can undergo a wide array of subsequent chemical reactions, including:
Amide or sulfonamide formation.
Reductive amination.
Bioconjugation (attachment of peptides, proteins, or DNA).
Attachment of fluorescent dyes or other sensor moieties.
This two-step process—polymerization followed by deprotection and functionalization—allows for the creation of highly specialized materials where the functionality does not interfere with the polymerization process itself. For example, pH-responsive polymers can be synthesized, as the deprotected amine will be protonated at low pH, altering the polymer's solubility and conformation.
The table below summarizes the key structural features of this compound and their corresponding roles in polymer synthesis.
| Functional Group | Chemical Structure | Role in Polymer/Materials Science |
| Alkyl Bromide | -CH₂-Br | ATRP Initiator: Site for initiation of controlled radical polymerization to grow polymer chains. cmu.educmu.edu |
| Boc-Protected Amine | -NH-C(=O)O-C(CH₃)₃ | Latent Functional Group: A stable, protected amine that can be deprotected post-polymerization to reveal a reactive primary amine for further modification. |
The strategic application of this compound enables the design of sophisticated polymer architectures as detailed in the following table.
| Polymer Architecture | Synthetic Strategy | Resulting Material and Potential Application |
| α-Amine End-Functional Polymer | Use as a soluble initiator for ATRP of a monomer (e.g., styrene, methyl methacrylate), followed by deprotection. | A linear polymer with a single primary amine at one end, useful for creating block copolymers or for surface attachment. |
| Polymer Brush on a Surface | Covalently attach the carbamate to a substrate (e.g., silicon wafer, gold), then initiate polymerization from the surface ("grafting from"). | A surface with densely packed polymer chains, used for creating non-fouling medical devices or smart surfaces. |
| Graft Copolymer | Prepare a polymer backbone with pendant groups that can react with the carbamate, then initiate a second polymerization from the attached bromo- sites. | A "bottle-brush" or comb-like polymer with tunable properties based on the backbone and side chains, used in drug delivery or as rheology modifiers. nih.gov |
| pH-Responsive Micelles | Synthesize an amphiphilic block copolymer using the carbamate as an initiator for the hydrophobic block. Deprotection of the amine yields a hydrophilic, pH-sensitive block. | Self-assembled nanostructures that are stable at neutral/basic pH but may disassemble or change structure at acidic pH, with potential in targeted drug delivery. |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of tert-butyl N-(2-bromoethoxy)carbamate can be achieved.
In the ¹H NMR spectrum, the protons of this compound would exhibit distinct signals corresponding to their unique chemical environments. The tert-butyl group protons are expected to appear as a sharp singlet due to their equivalence and lack of adjacent protons. The protons of the two methylene (B1212753) groups in the ethoxy chain will appear as triplets, a result of coupling with each other. The NH proton typically appears as a broad singlet.
The expected chemical shifts are influenced by the electronegativity of adjacent atoms. The methylene group attached to the bromine atom (–CH₂Br) would be deshielded and appear at a higher chemical shift compared to the methylene group attached to the oxygen atom (–OCH₂–).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH ₃)₃C– | ~1.48 | Singlet | 9H |
| NH | ~8.0-8.5 | Broad Singlet | 1H |
| –O–CH ₂– | ~4.15 | Triplet | 2H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the two methylene carbons. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon is highly deshielded and appears significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (C H₃)₃C– | ~28.0 |
| (CH₃)₃C – | ~82.0 |
| C =O | ~156.0 |
| –O–C H₂– | ~72.0 |
To definitively establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the signals of the –OCH₂– and –CH₂Br protons, confirming their adjacent positions in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations between the singlet at ~1.48 ppm and the carbon signal at ~28.0 ppm (tert-butyl group), the triplet at ~4.15 ppm and the carbon at ~72.0 ppm (–OCH₂–), and the triplet at ~3.60 ppm and the carbon at ~29.0 ppm (–CH₂Br).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:
The tert-butyl protons (~1.48 ppm) correlating to the quaternary carbon (~82.0 ppm) and the carbonyl carbon (~156.0 ppm).
The NH proton correlating to the carbonyl carbon (~156.0 ppm) and the –OCH₂– carbon (~72.0 ppm).
The –OCH₂– protons (~4.15 ppm) correlating to the –CH₂Br carbon (~29.0 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The molecular formula for this compound is C₇H₁₄BrNO₃. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), allows for unambiguous confirmation of the chemical formula.
Table 3: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₇H₁₅BrNO₃⁺ | 240.0230 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented to produce a characteristic pattern of daughter ions. The fragmentation of protonated tert-butylcarbamates is well-studied. A primary and diagnostically significant fragmentation pathway involves the coupled elimination of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂), resulting in a neutral loss of 100 Da.
Other expected fragmentations for this compound would include:
Cleavage of the C-Br bond, resulting in the loss of a bromine radical.
Fission of the weak N-O bond, a characteristic fragmentation for N-alkoxyamines.
Loss of the entire tert-butoxycarbonyl (Boc) group.
The analysis of these specific fragment ions provides definitive structural confirmation, complementing the data obtained from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies.
For this compound, IR spectroscopy is particularly useful for confirming the key structural components. The carbamate (B1207046) group (–NHCOO–) gives rise to several distinct absorption bands. A prominent N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretch of the carbamate is one of the most intense and diagnostic peaks, typically appearing around 1700-1720 cm⁻¹. Furthermore, C-O stretching vibrations associated with the carbamate and the ether linkage would be visible in the fingerprint region (approximately 1000-1300 cm⁻¹). rsc.org The presence of the tert-butyl group is indicated by C-H stretching and bending vibrations.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as the C-Br bond, often produce a more intense signal in Raman than in IR spectroscopy. The characteristic vibrational frequencies observed in the spectra of analogous compounds confirm the presence of the expected functional groups. nih.gov
Table 1: Characteristic Vibrational Spectroscopy Data for Carbamate-Containing Compounds
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Signal |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3400 (medium) | Weak |
| Carbonyl (C=O) | Stretch | 1700 - 1720 (strong, sharp) | Moderate to Strong |
| Ether (C-O-C) | Stretch | 1050 - 1150 (strong) | Weak |
| Alkyl Halide (C-Br) | Stretch | 500 - 600 (medium to weak) | Strong |
Data is representative and based on typical values for these functional groups.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is mathematically analyzed to generate a detailed electron density map, from which the exact positions of individual atoms can be determined.
Table 2: Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Information Provided | Example from a Related Structure (tert-butyl N-(thiophen-2-yl)carbamate) nih.gov |
|---|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | a = 11.732 Å, b = 8.6513 Å, c = 9.879 Å |
| Crystal System | The symmetry classification of the crystal lattice. | Orthorhombic |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms. | N1-C(O) = ~1.35 Å, C=O = ~1.22 Å |
| Bond Angles | The angle formed between three connected atoms. | O-C-N = ~125° |
Computational and Theoretical Investigations of Tert Butyl N 2 Bromoethoxy Carbamate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic nature of tert-butyl N-(2-bromoethoxy)carbamate. Methods like Density Functional Theory (DFT) are employed to find the most stable geometric arrangement of atoms by optimizing bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a similar molecule, tert-butyl N-(thiophen-2yl)carbamate, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set were used to determine these optimized parameters. nih.gov Such calculations would reveal the precise spatial orientation of the bulky tert-butyl group relative to the carbamate (B1207046) linkage and the flexible bromoethoxy chain.
Beyond the geometry, these calculations elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen and nitrogen atoms of the carbamate group and the bromine atom, while the LUMO would be distributed over the electrophilic centers. These calculations provide a quantitative basis for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=O | ~1.22 Å |
| C-N (Amide) | ~1.36 Å | |
| O-C (Ester) | ~1.34 Å | |
| C-Br | ~1.95 Å | |
| Bond Angles | O=C-N | ~125° |
| C-O-C (Ether) | ~112° | |
| C-C-Br | ~110° | |
| Dihedral Angle | O=C-N-H | ~180° (trans) |
Note: These values are illustrative and based on typical parameters for carbamates and alkyl bromides. Actual values would be determined by specific DFT calculations.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, DFT can identify the most likely pathways for a reaction, detailing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy of the transition state determines the activation energy barrier for the reaction, providing insight into reaction kinetics.
For example, in the thermal decomposition of polyurethanes, DFT has been used to study the scission of carbamate linkages. acs.org A similar approach could be applied to this compound to understand its thermal stability and decomposition products. Furthermore, DFT studies are instrumental in understanding its reactivity in substitution or elimination reactions, where the bromo group acts as a leaving group. Calculations can model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond, allowing for a comparison of different mechanistic possibilities (e.g., SN1 vs. SN2). The solvent's effect on the reaction can also be incorporated using continuum solvation models. researchgate.net
Conformational Analysis and Energetic Landscapes
The flexibility of the ethoxy chain and the potential for rotation around the C-N bond of the carbamate group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these spatial arrangements and to quantify the energy differences between them. nih.gov
A key feature of carbamates is the potential for syn and anti conformations (also referred to as cis and trans) arising from the significant energy barrier to rotation around the C-N bond, a result of amide resonance. nih.gov Generally, the anti (or trans) conformation, where the bulky substituents on the nitrogen and the carbonyl group are on opposite sides, is sterically favored. nih.gov However, in some cases, the energy difference can be small, leading to a mixture of conformers in solution. Computational methods can calculate the relative energies of these rotamers and the energy barriers for their interconversion. researchgate.net By systematically rotating the dihedral angles of the molecule's backbone and calculating the corresponding energy, a potential energy surface (PES) or energetic landscape can be generated. This landscape reveals the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states between them.
Table 2: Example of Relative Energies for Key Conformations of a Carbamate
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti (trans) | ~180° | 0.00 | ~85% |
| Syn (cis) | ~0° | 1.20 | ~15% |
Note: This table is illustrative, based on typical energy differences for carbamates. nih.gov The actual values for this compound would require specific calculations.
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. nih.gov Comparing this predicted spectrum to an experimental one helps to assign the observed absorption bands to specific molecular motions, such as the characteristic C=O stretch of the carbonyl group or the N-H bend of the carbamate. acs.org In a study on tert-butyl N-(thiophen-2yl)carbamate, theoretical vibrational frequencies were calculated using DFT methods and showed good agreement with experimental FT-IR data. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. frontiersin.org These calculations involve determining the magnetic shielding around each nucleus in the optimized molecular structure. This predictive power is particularly useful for distinguishing between different isomers or conformers of this compound, as the chemical shift of a nucleus is highly sensitive to its local electronic environment.
Molecular Modeling for Intermolecular Interactions in Reaction Systems
Molecular modeling techniques are used to study the non-covalent interactions between this compound and other molecules, such as solvents or reactants. These interactions, while weaker than covalent bonds, play a crucial role in determining the molecule's physical properties and reactivity. The carbamate group is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). nih.gov
Modeling can simulate how molecules of this compound interact with each other in the solid state or in solution. It can also model interactions with solvent molecules, explaining solubility characteristics. In the context of a reaction, molecular modeling can illustrate how the substrate orients itself with respect to a reactant or a catalyst's active site. researchgate.netnih.gov For example, in a reaction with an amine, modeling could show the formation of a hydrogen bond between the amine and the carbonyl oxygen of the carbamate, which might precede a nucleophilic attack. These simulations provide a dynamic picture of the interactions that govern chemical processes.
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
Both ab initio and semi-empirical methods are employed to gain insights into reaction mechanisms, with a trade-off between computational cost and accuracy. nih.govlibretexts.org
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization, relying only on fundamental physical constants. libretexts.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, used on top of a Hartree-Fock calculation, provide highly accurate energies and are often considered the "gold standard" for small molecules. They are particularly useful for definitively calculating reaction barriers and the stability of elusive intermediates. researchgate.netresearchgate.net
Semi-empirical methods, such as PM6 or AM1, are computationally much faster because they simplify the calculations by using parameters derived from experimental or high-level ab initio data. scispace.comscispace.com While less accurate than ab initio methods, they are well-suited for studying very large molecules or for performing molecular dynamics simulations where thousands of energy calculations are required. nih.gov For a molecule like this compound, semi-empirical methods could be used for an initial, rapid exploration of the conformational space or to model its behavior in a large system, while more accurate ab initio methods would be used to refine the energies of key points on a reaction pathway. libretexts.org
Emerging Research Frontiers and Future Prospects
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net In the context of tert-butyl N-(2-bromoethoxy)carbamate and related carbamates, research is shifting towards more sustainable practices.
Furthermore, there is a growing emphasis on using safer and more environmentally friendly solvents. A patented process for producing tert-butyl N-(2-bromoethyl)carbamate highlights the use of water as a crystallizing solvent, which is a significant improvement in terms of safety and environmental impact compared to traditional organic solvents. google.com This process, which involves the reaction of 2-bromoethylamine (B90993) or its salt with a tert-butoxycarbonylating agent in a water-soluble solvent followed by crystallization from water, is designed for industrial-scale production with high efficiency and safety. google.com
The use of reagents like tert-butyl nitrite (B80452) in solvent-free conditions for reactions such as N-nitrosation of secondary amines further showcases the trend towards greener synthetic methodologies. rsc.org Such approaches, which can be performed without the need for toxic solvents and with easy product isolation, are highly desirable. rsc.org
Future research in this area will likely focus on:
The use of bio-based solvents and renewable starting materials.
The development of catalytic methods that reduce the need for stoichiometric reagents.
The optimization of reaction conditions to minimize energy consumption.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
While the primary utility of this compound lies in its role as a bifunctional linker, researchers are exploring its potential in a wider range of chemical transformations. The presence of both a bromo group and a Boc-protected aminoethoxy moiety allows for diverse reactivity.
Recent studies have focused on the unconventional transformations of carbamates in general. For example, photoinduced carbamoylation reactions are emerging as a powerful tool for amide synthesis, utilizing carbamoyl (B1232498) radicals as key intermediates. rsc.org These radicals can participate in a variety of reactions, leading to the formation of complex molecules. rsc.org
The development of one-pot methods to convert t-butyl carbamates into other functional groups, such as amides or bromoacetamides, without isolating the amine intermediate, demonstrates the versatility of the carbamate (B1207046) group. organic-chemistry.orgresearchgate.net These transformations often proceed with high chemoselectivity, allowing for the selective deprotection and functionalization of the carbamate in the presence of other sensitive groups. organic-chemistry.org
Future explorations in this domain may include:
Investigating the participation of the ether oxygen in neighboring group participation reactions to facilitate novel cyclizations.
Utilizing the bromo group in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Exploring the reactivity of the N-O bond in the carbamate moiety under specific conditions to generate novel reactive intermediates.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, better process control, higher reproducibility, and the potential for rapid reaction optimization. The properties of this compound make it a suitable candidate for integration into these modern synthetic technologies.
Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The synthesis of intermediates and final products using flow reactors can also minimize the handling of hazardous reagents and intermediates. While specific studies on the flow synthesis of this compound are not yet prominent, the principles of flow chemistry are being widely applied to similar multistep synthetic sequences in the pharmaceutical and fine chemical industries.
Automated synthesis platforms, which combine robotics with flow chemistry or automated batch reactors, can accelerate the discovery and development of new molecules. By programming a series of reactions, a wide range of derivatives can be synthesized and screened for desired properties in a high-throughput manner. The use of building blocks like this compound in such systems would enable the rapid generation of libraries of compounds for biological or materials science applications.
Future progress in this area will likely involve:
The development of dedicated flow chemistry protocols for the synthesis of this compound and its derivatives.
The integration of this building block into automated synthesis platforms for the high-throughput synthesis of compound libraries.
The use of in-line analytical techniques to monitor and optimize reactions in real-time.
Potential in Photo-Induced and Electro-Chemical Transformations
Photochemical and electrochemical methods are gaining traction in organic synthesis as they often provide unique reactivity and can be more sustainable than traditional thermal methods. These techniques can generate highly reactive intermediates, such as radicals and radical ions, under mild conditions.
The carbamate functionality, in general, has been shown to participate in photoinduced reactions. For instance, photoinduced carbamoylation reactions can be used to form amides through the generation of carbamoyl radicals. rsc.org While specific photo-induced reactions involving the bromoethoxy moiety of this compound are yet to be extensively explored, the C-Br bond is also susceptible to photochemical cleavage, which could open up new reaction pathways. For example, singlet oxygen ene reactions have been observed in related systems, leading to photooxidation products. nih.gov
Electrochemical synthesis offers another avenue for novel transformations. The electrochemical oxidation or reduction of the carbamate or bromoalkyl group could lead to the formation of reactive intermediates that can then be trapped by various nucleophiles or electrophiles. This approach could provide access to new derivatives that are difficult to synthesize using conventional methods.
Future research directions may include:
The investigation of photoredox catalysis for the functionalization of the C-Br bond in this compound.
The exploration of electrochemical methods for the deprotection of the Boc group or for initiating novel cyclization reactions.
The study of the combined effects of light and electricity on the reactivity of this molecule.
Synergistic Applications in Cascade Reactions and One-Pot Syntheses for Molecular Complexity Generation
Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve two or more consecutive transformations in a single synthetic operation without the need to isolate intermediates. These reactions are highly efficient in building molecular complexity from simple starting materials. One-pot syntheses, a related concept, involve the sequential addition of reagents to a single reaction vessel. organic-chemistry.org
The bifunctional nature of this compound makes it an ideal substrate for designing cascade reactions. For example, an initial nucleophilic substitution at the bromo-substituted carbon could be followed by an intramolecular reaction involving the carbamate group or the deprotected amine. Such a sequence could rapidly generate complex heterocyclic structures.
Future prospects in this area include:
The design of novel cascade reactions that exploit the dual functionality of this compound.
The use of this building block in multicomponent reactions to generate diverse molecular scaffolds.
The development of stereoselective cascade reactions to produce enantiomerically pure products.
Design of Advanced Functional Materials Utilizing this compound Scaffolds
The unique combination of a protected aminoethoxy group and a reactive bromide makes this compound an attractive building block for the synthesis of advanced functional materials. After deprotection of the Boc group, the resulting primary amine can be used as a point of attachment for various functional moieties or as a monomer for polymerization.
One potential application is in the development of novel polymers. The bromo group can be converted into a polymerizable group, or the deprotected amine can be used in polycondensation or polyaddition reactions. The resulting polymers, containing flexible ethoxy side chains, could have interesting properties for applications in drug delivery, gene therapy, or as biocompatible materials. The synthesis of poly[2,6-aminoazulene] from a carbamate-protected aminoazulene monomer illustrates the potential of using carbamate-functionalized building blocks in polymer chemistry. researchgate.net
Furthermore, this scaffold can be incorporated into the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. The ability to introduce different functional groups at either end of the molecule allows for the fine-tuning of its electronic and self-assembly properties. For instance, carbamate-protected diamines have been used in the synthesis of soluble precursors for poly(p-phenylenevinylene)s, which are important materials in organic electronics.
Future research in this area may focus on:
The synthesis and characterization of novel polymers derived from this compound.
The incorporation of this scaffold into liquid crystalline materials and the study of their phase behavior.
The design of new organic electronic materials based on derivatives of this compound.
Q & A
Q. What are the common synthetic routes for tert-butyl N-(2-bromoethoxy)carbamate, and what key parameters influence yield?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting tert-butyl carbamate with 2-bromoethanol derivatives under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DMF. Key parameters include solvent polarity, temperature (optimized between 0–25°C), and stoichiometric ratios to minimize side reactions such as elimination or over-alkylation . For example, tert-butyl (ω-bromoalkyl)carbamates are prepared by alkylation of Boc-protected amines with bromoalkyl halides, where chain length and steric effects significantly impact reaction efficiency .
Q. What analytical techniques are essential for characterizing this compound?
Routine characterization includes ¹H/¹³C NMR to confirm the Boc-protected amine and bromoethoxy moiety, HPLC for purity assessment (>95%), and mass spectrometry (MS) to verify molecular weight (e.g., exact mass 251.03 g/mol). X-ray crystallography may be used to resolve structural ambiguities, particularly hydrogen bonding patterns in solid-state packing .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the Boc group or generate hazardous HBr gas .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereoselectivity in carbamate derivatives?
Diastereoselectivity in carbamate synthesis can be improved by:
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions .
- Catalysts : Chiral catalysts (e.g., Cinchona alkaloids) or Lewis acids (e.g., ZnCl₂) can induce asymmetry during alkylation .
- Temperature control : Lower temperatures favor kinetic control, reducing racemization . Studies on tert-butyl carbamate derivatives show that steric hindrance from the Boc group can influence stereochemical outcomes in multi-step syntheses .
Q. What strategies resolve contradictions in reported reaction yields or by-product profiles?
Discrepancies often arise from variations in:
- Reagent purity : Impure 2-bromoethanol derivatives may introduce competing pathways.
- Workup protocols : Incomplete quenching of bases (e.g., residual NaH) can degrade products.
- Characterization methods : Ensure NMR integration accounts for all protons, and MS/MS fragmentation aligns with expected structures. Cross-validate results using independent synthetic routes (e.g., Mitsunobu reaction as an alternative to direct alkylation) .
Q. How do hydrogen bonding and crystal packing affect the physicochemical properties of tert-butyl carbamates?
Crystallographic studies on tert-butyl carbamate derivatives reveal intermolecular N–H···O hydrogen bonds between carbamate groups, creating layered or helical architectures. These interactions influence melting points, solubility, and stability. For example, strong hydrogen bonds in this compound may reduce solubility in non-polar solvents, necessitating DCM or chloroform for recrystallization .
Q. What are the applications of this compound in pharmaceutical intermediate synthesis?
This compound serves as a key intermediate in synthesizing:
- Statin side chains : Boc-protected amines are intermediates in lactonized statin precursors via chemoselective biocatalytic methods .
- Peptidomimetics : The bromoethoxy group enables conjugation with thiols or amines in peptide coupling . Scalability challenges include optimizing Boc deprotection (e.g., TFA in DCM) without degrading sensitive functional groups .
Q. How can computational tools aid in predicting synthetic pathways or reaction mechanisms?
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes, such as one-step alkylation or multi-step sequences involving protective group strategies. Molecular dynamics simulations model steric and electronic effects of the Boc group on transition states, guiding experimental design .
Methodological Troubleshooting
Q. What steps mitigate common purification challenges (e.g., by-products or low yields)?
- By-product removal : Use silica gel chromatography with gradient elution (hexane:EtOAc) to separate unreacted starting materials.
- Low yields : Increase equivalents of 2-bromoethanol (1.5–2.0 equiv) and monitor reaction progress via TLC.
- Degradation : Avoid prolonged heating; use microwave-assisted synthesis for controlled thermal exposure .
Q. How do researchers validate the stability of this compound under varying pH conditions?
Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
